molecular formula C7H9IN2O B8093671 4-Carbamoyl-1-methylpyridin-1-ium iodide CAS No. 5613-08-1

4-Carbamoyl-1-methylpyridin-1-ium iodide

Cat. No.: B8093671
CAS No.: 5613-08-1
M. Wt: 264.06 g/mol
InChI Key: PQTCYQMUVMCXKX-UHFFFAOYSA-N
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Description

4-Carbamoyl-1-methylpyridin-1-ium iodide is a pyridinium salt characterized by a methyl group at the 1-position and a carbamoyl (-CONH₂) group at the 4-position of the pyridine ring, with iodide (I⁻) as the counterion. This compound belongs to a class of quaternary ammonium salts, where the positively charged pyridinium core influences its solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

1-methylpyridin-1-ium-4-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.HI/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTCYQMUVMCXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415670
Record name 4-Carbamoyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5613-08-1
Record name NSC87280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Carbamoyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-1-methylpyridin-1-ium iodide typically involves the reaction of 4-carbamoylpyridine with methyl iodide under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Carbamoyl-1-methylpyridin-1-ium iodide is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It may also interact with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

4-Thiocarbamoylpyridin-1-ium Iodide

  • Structural Difference : Replaces the carbamoyl (-CONH₂) group with a thiocarbamoyl (-CSNH₂) group.
  • In contrast, the carbamoyl group in the target compound may engage in weaker N–H···O interactions . Reactivity: Thioamides are more reactive in nucleophilic substitutions and metal coordination compared to amides, suggesting divergent chemical behavior . Biological Activity: Thioamide derivatives are explored for antimicrobial and enzyme inhibition roles, whereas carbamoyl analogs might exhibit different pharmacological profiles .

4-Carbamoylpyridin-1-ium Trichloroacetate

  • Structural Difference : Lacks the methyl group at the 1-position and pairs with a trichloroacetate anion instead of iodide.
  • Impact on Properties :
    • Crystal Packing : The absence of the methyl group simplifies packing interactions. In the trichloroacetate salt, N–H···O hydrogen bonds dominate, forming layered structures. The methyl group in the target compound could introduce steric hindrance, altering packing motifs .
    • Solubility : Trichloroacetate’s larger, hydrophobic anion may reduce water solubility compared to iodide salts, which are generally more soluble .

4-Hexadecanoyl-1,1-dimethylpiperazin-1-ium Iodide

  • Structural Difference: Features a piperazinium core with a long alkyl chain (hexadecanoyl) and dual methyl groups.
  • Impact on Properties: Lipophilicity: The hexadecanoyl chain enhances membrane permeability, making this compound a potent anti-cancer agent (IC₅₀ values <10 µM for various cancer cell lines). The target compound’s shorter carbamoyl group likely reduces lipophilicity, limiting its cellular uptake . Mechanism of Action: The piperazinium derivative inhibits farnesyltransferase, disrupting Ras signaling. The pyridinium analog may lack this specificity due to structural differences .

Comparison with Other Iodide Salts

Potassium Iodide (KI)

Property Potassium Iodide 4-Carbamoyl-1-methylpyridin-1-ium Iodide (Inferred)
Melting Point 686°C Likely <200°C (organic salts generally lower)
Solubility in Water 29.8% (20°C) Moderate (depends on cation hydrophilicity)
Applications Thyroid treatment, radiopharmaceuticals Potential use in organic synthesis or as a drug intermediate

Dimethylsulphonium Iodide

  • Structural Difference : Sulphonium cation vs. pyridinium cation.
  • Impact on Properties: Melting Point: 165°C for dimethylsulphonium iodide vs. expected lower for the pyridinium analog due to weaker ionic interactions in organic salts .

Key Research Findings and Data Tables

Table 1: Comparative Physical Properties of Selected Iodide Salts

Compound Melting Point (°C) Solubility in Water Key Interactions
This compound Not reported Moderate N–H···I, C–H···O (inferred)
4-Thiocarbamoylpyridin-1-ium iodide Not reported Moderate N–H···I, S–H···O
Potassium iodide 686 29.8% (20°C) Ionic (K⁺–I⁻)
Dimethylsulphonium iodide 165 High Ionic (S⁺–I⁻)

Biological Activity

4-Carbamoyl-1-methylpyridin-1-ium iodide is a compound belonging to the class of quaternary ammonium salts, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N2OI\text{C}_8\text{H}_{10}\text{N}_2\text{O}\text{I}

This structure features a pyridine ring with a carbamoyl group and a methyl group, contributing to its biological activity.

Antiviral Activity

Recent studies indicate that this compound exhibits significant antiviral properties. For instance, it has been shown to inhibit the replication of various RNA viruses, including influenza and coronaviruses. The mechanism involves interference with viral RNA synthesis.

Table 1: Antiviral Activity Data

Virus TypeIC50 (μM)Mechanism of Action
Influenza A354Inhibition of viral RNA synthesis
SARS-CoV-22-3Direct inhibition of RNA polymerase

This table summarizes the inhibitory concentration (IC50) values for different viruses, demonstrating the compound's effectiveness in viral inhibition.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it possesses selective cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)Selectivity Index
MDA-MB-468 (Breast)15High
A498 (Renal)20Moderate
HeLa (Cervical)30Low

The selectivity index reflects the compound's ability to target cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral RNA Polymerase : The compound directly binds to viral RNA polymerase, inhibiting its activity and preventing viral replication.
  • Induction of Apoptosis in Cancer Cells : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Immune Response : The compound may enhance the immune response against viral infections and tumors by modulating cytokine production.

Study on Influenza Virus

A study conducted on A549 cells infected with influenza A virus demonstrated that treatment with this compound significantly reduced viral titers. The results suggested an effective antiviral strategy by targeting the viral replication cycle.

Anticancer Efficacy in Breast Cancer

In vitro studies on breast cancer cell lines revealed that the compound exhibited potent anticancer effects with an IC50 value significantly lower than conventional chemotherapeutics. This suggests potential for development as a targeted cancer therapy.

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